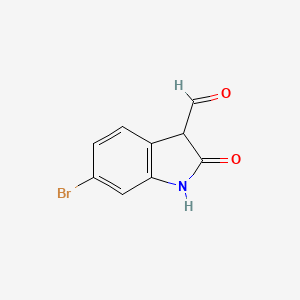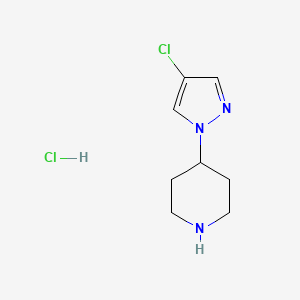![molecular formula C7H4BrN3O2 B1377546 5-Brom-7H-pyrrolo[2,3-d]pyrimidin-4-carbonsäure CAS No. 1638763-74-2](/img/structure/B1377546.png)
5-Brom-7H-pyrrolo[2,3-d]pyrimidin-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a bromine atom at the 5-position and a carboxylic acid group at the 4-position. Pyrrolopyrimidines are known for their significant role in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is used in studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Material Science: Pyrrolopyrimidine derivatives are explored for their fluorescence properties and potential use in material science.
Chemical Biology: The compound is utilized in chemical biology to study its interactions with biological macromolecules and its role in cellular processes.
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes and is closely associated with cancer . It is the key effector in a variety of signaling pathways, transmitting signals to downstream factors both inside and outside the cell . PAK4 is involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid acts as a competitive inhibitor of PAK4 . The compound interacts with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . This interaction inhibits the activity of PAK4, thereby disrupting the signaling pathways it is involved in .
Biochemical Pathways
The inhibition of PAK4 by 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid affects various biochemical pathways. PAK4 is a key effector in several signaling pathways, including those involved in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . By inhibiting PAK4, the compound disrupts these pathways, potentially leading to reduced cell growth and proliferation, and increased apoptosis and senescence .
Pharmacokinetics
Its predicted properties include a boiling point of 2410±500 °C and a density of 200±01 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the action of 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is the inhibition of PAK4, leading to disruptions in the signaling pathways it is involved in . This can result in molecular and cellular effects such as reduced cell growth and proliferation, and increased apoptosis and senescence .
Action Environment
The action of 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2–8 °C under inert gas . Other factors, such as pH and the presence of other substances, could also potentially influence the compound’s action and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2,4-dichloropyrimidine and terminal alkynes.
Sonogashira Coupling Reaction: The starting materials undergo a palladium-catalyzed Sonogashira coupling reaction to form the desired pyrrolopyrimidine scaffold.
Cyclization: The intermediate product is then subjected to a cyclization reaction using tetrabutylammonium fluoride (TBAF) to form the pyrrolo[2,3-D]pyrimidine core.
Hydrolysis: The final step involves hydrolysis using hydrochloric acid to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods
Industrial production methods for 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid often involve optimizing the reaction conditions to achieve higher yields and purity. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyrrolo[2,3-D]pyrimidine core.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups at the 5-position, while coupling reactions can produce more complex pyrrolopyrimidine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid: Lacks the bromine atom at the 5-position.
5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid: Contains a chlorine atom instead of a bromine atom at the 5-position.
5-Iodo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid: Contains an iodine atom at the 5-position.
Uniqueness
5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is unique due to the presence of the bromine atom at the 5-position, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of diverse derivatives with potential therapeutic applications .
Eigenschaften
IUPAC Name |
5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-9-6-4(3)5(7(12)13)10-2-11-6/h1-2H,(H,12,13)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQMKBUEOFOPST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1377464.png)









![[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride](/img/structure/B1377480.png)
![Pyrrolo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B1377481.png)


